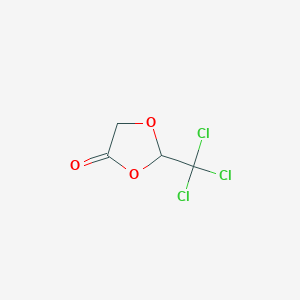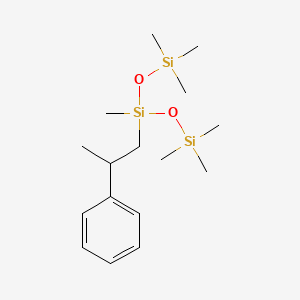
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio-: is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazole ring.
Formation of the Urea Derivative: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amines and other simpler compounds.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, simpler urea derivatives.
Substitution: Various substituted phenyl or thiazole derivatives.
Scientific Research Applications
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio-: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl group contribute to its binding affinity and specificity. The urea linkage may facilitate hydrogen bonding with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-: Lacks the thioether linkage, potentially altering its biological activity.
Urea, 1-phenyl-3-(4-thiazolyl)-: Lacks the methoxy group, which may affect its solubility and reactivity.
Urea, 1-phenyl-3-(4-thiazolylmethyl)-: Has a different substitution pattern on the thiazole ring, impacting its chemical properties.
Uniqueness: : The presence of both the thiazole ring and the thioether linkage in Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio- makes it unique compared to other urea derivatives. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
24885-87-8 |
|---|---|
Molecular Formula |
C11H11N3OS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
1-phenyl-3-(1,3-thiazol-4-ylmethoxy)thiourea |
InChI |
InChI=1S/C11H11N3OS2/c16-11(13-9-4-2-1-3-5-9)14-15-6-10-7-17-8-12-10/h1-5,7-8H,6H2,(H2,13,14,16) |
InChI Key |
XAPMQMMTOAQZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NOCC2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)

